molecular formula C14H16BrN3 B259700 6-bromo-N-cyclohexylquinazolin-4-amine

6-bromo-N-cyclohexylquinazolin-4-amine

Cat. No.: B259700
M. Wt: 306.2 g/mol
InChI Key: COQRJFLWTCXBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-cyclohexylquinazolin-4-amine is a synthetic small molecule based on the quinazoline scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. This compound is of significant interest in early-stage pharmacological research, particularly in the development of targeted cancer therapies. The presence of a bromine atom at the 6-position of the quinazoline ring is a common feature in many investigational compounds, as it is known to improve cytotoxic effects and interaction with biological targets . Quinazoline derivatives are frequently explored as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibiting EGFR is a validated strategy for halting the uncontrolled proliferation of cancer cells . Furthermore, recent scientific literature highlights that the quinazolin-4-one core structure serves as a key pharmacophore for the development of non-covalent inhibitors against viral proteases. Research has identified this scaffold as a promising basis for creating potent inhibitors of the SARS-CoV-2 Main Protease (M pro ), a critical target for anti-COVID-19 drug development . The specific substitution pattern on the quinazoline core, including the cyclohexylamine group at the 4-position, allows researchers to fine-tune properties like binding affinity, selectivity, and metabolic stability. Applications & Research Value: This compound is intended for research applications only. Its primary value lies in: - Anticancer Research: Serves as a key intermediate for synthesizing and evaluating novel cytotoxic agents. Researchers can functionalize the core structure to explore structure-activity relationships against various cancer cell lines . - Antiviral Drug Discovery: Used in the design and development of non-peptidic, non-covalent viral protease inhibitors, building upon recent discoveries of quinazolin-4-one-based SARS-CoV-2 M pro inhibitors . - Chemical Biology: Functions as a building block for creating focused libraries of compounds to probe specific biological pathways and identify new therapeutic targets. Notice: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H16BrN3

Molecular Weight

306.2 g/mol

IUPAC Name

6-bromo-N-cyclohexylquinazolin-4-amine

InChI

InChI=1S/C14H16BrN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,17,18)

InChI Key

COQRJFLWTCXBCI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NC=NC3=C2C=C(C=C3)Br

Canonical SMILES

C1CCC(CC1)NC2=NC=NC3=C2C=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Features Biological/Chemical Impact References
This compound Br (C6), cyclohexyl (N4) High lipophilicity; potential for kinase inhibition Enhanced blood-brain barrier penetration
2,4-Quinazolinediamine NH₂ (C2, C4) Lacks halogen and bulky substituents Reduced reactivity; limited biological activity
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Br (C6), thiophen-2-ylmethyl (N4) 99% synthesis yield; used in CDC2-like kinase inhibition studies Improved selectivity for kinase targets
N-(4-Fluorophenyl)-quinazolin-4-amines F (C4-phenyl) Increased solubility due to fluorine’s electronegativity Enhanced bioavailability
6-Bromo-2-chloroquinazolin-4-amine Br (C6), Cl (C2) Dual halogen substitution; versatile in nucleophilic substitution reactions Broader chemical derivatization potential
6-Chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine Cl (C6), 4-chlorophenethyl (N4) Dual chlorine substitution; explored in anticancer research Higher cytotoxicity in tumor cell lines

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Bromine at position 6 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification . In contrast, chlorine at position 2 (as in 6-bromo-2-chloroquinazolin-4-amine) increases susceptibility to nucleophilic substitution .

Anticancer Potential: Chlorine-substituted analogs (e.g., 6-chloro-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine) exhibit cytotoxicity in tumor models, highlighting the importance of halogen positioning for activity .

Solubility and Bioavailability :

  • Fluorine-substituted derivatives (e.g., N-(4-fluorophenyl)-quinazolin-4-amines) show improved aqueous solubility compared to brominated analogs, underscoring a trade-off between halogen electronegativity and lipophilicity . The cyclohexyl group in the target compound may reduce solubility but enhance tissue distribution.

Preparation Methods

Reaction Mechanism

This two-step approach involves synthesizing 6-bromo-4-chloroquinazoline followed by nucleophilic substitution with cyclohexylamine.

Synthesis of 6-Bromo-4-chloroquinazoline

  • Starting material : 6-Bromo-2H-benzo[d]oxazine-2,4(1H)-dione.

  • Reagents : Phosphorus oxychloride (POCl₃), catalytic DMF.

  • Conditions : Reflux at 110°C for 3 hours.

  • Yield : 60–75%.

Amination with Cyclohexylamine

  • Procedure :

    • 6-Bromo-4-chloroquinazoline (1.0 equiv) reacts with cyclohexylamine (1.8 equiv) in THF.

    • Stirred at room temperature for 24 hours.

  • Workup :

    • Neutralization with saturated NaHCO₃, extraction with CH₂Cl₂, and column chromatography (cHex/EtOAc gradient).

  • Yield : 34%.

  • Characterization :

    • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (d, J = 2.2 Hz, 1H), 8.13 (s, 1H), 7.83 (dd, J = 8.7, 2.3 Hz, 1H), 7.59 (d, J = 8.7 Hz, 1H), 4.14 (dd, J = 6.9, 3.4 Hz, 1H), 1.93 (br. s., 2H), 1.77 (d, J = 5.7 Hz, 2H), 1.65 (d, J = 12.3 Hz, 1H), 1.24–1.50 (m, 4H), 1.08–1.26 (m, 1H).

Optimization Insights

  • Solvent : THF outperforms DMF or DMSO due to better solubility of intermediates.

  • Catalyst : No catalyst required, but excess cyclohexylamine drives the reaction.

Method 2: Copper-Catalyzed Imidoylative Cross-Coupling/Cyclocondensation

One-Pot Synthesis from 2-Isocyanobenzoates

  • Starting material : Ethyl 5-bromo-2-isocyanobenzoate.

  • Reagents : Cyclohexylamine (2.0 equiv), Cu(OAc)₂·H₂O (10 mol%), Et₃N (2.0 equiv).

  • Conditions :

    • Anisole solvent, stirred at 150°C under microwave irradiation for 20 minutes.

  • Yield : 68%.

  • Mechanism :

    • Copper(II) facilitates isocyanide insertion, forming a carbamimidoyl intermediate, followed by cyclocondensation.

Advantages Over Traditional Methods

  • Sustainability : Anisole (green solvent) replaces toxic DMF.

  • Efficiency : Shorter reaction time (20 minutes vs. 24 hours).

Method 3: Cyclocondensation of Anthranilic Acid Derivatives

Stepwise Synthesis via Formyl Anthranilate

  • Step 1 : Synthesis of ethyl 2-formamidobenzoate.

    • Anthranilic acid derivative reacts with acetic anhydride/formic acid.

  • Step 2 : Cyclocondensation with cyclohexylamine.

    • POCl₃-mediated dehydration at 0°C to room temperature.

  • Yield : 45–52%.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield 34%68%45–52%
Reaction Time 24 hours20 minutes6–8 hours
Catalyst NoneCu(OAc)₂POCl₃
Solvent THFAnisoleCH₂Cl₂
Scalability ModerateHighLow

Key Challenges and Solutions

  • Low Yields in Method 1 : Attributed to steric hindrance from cyclohexylamine. Mitigated by using excess amine (1.8–2.0 equiv).

  • Byproduct Formation in Method 2 : Trace N-formyl anthranilate observed. Addressed by optimizing microwave power .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 6-bromo-N-cyclohexylquinazolin-4-amine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of 6-bromo-4-chloroquinazoline with cyclohexylamine in a polar aprotic solvent (e.g., DMF) using a base like Hunig’s base (N,N-diisopropylethylamine). Optimization involves controlling stoichiometry (1:1 molar ratio of reagents), reaction time (2–4 hours at room temperature), and purification via silica gel chromatography with gradient elution (ethyl acetate/hexanes) .
  • Yield Improvement : Pre-drying solvents and reagents, using microwave-assisted synthesis (e.g., 150°C for 1 hour in Suzuki coupling steps), and employing Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for cross-coupling reactions can enhance yields to >95% .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., cyclohexyl CH2_2 groups at δ 1.2–1.8 ppm) and carbon shifts (quinazoline C4-NH at δ 160–165 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+^+ expected vs. observed mass error <2 ppm) .
    • Purity Assessment :
  • LCMS : Dual-gradient methods (e.g., 4%→100% acetonitrile in water with 0.025% TFA) confirm purity >95% .
  • TLC : Silica plates with mobile phases (e.g., cyclohexane:ethyl acetate, 2:1) monitor reaction progress .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be tailored to functionalize the quinazoline core with diverse aryl/heteroaryl groups?

  • Methodology : Replace the bromine atom at position 6 using boronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) under microwave conditions (150°C, 1 hour). Key parameters:

  • Catalyst: Pd(PPh3_3)4_4 (1–5 mol%)
  • Base: Na2_2CO3_3 (2 equiv)
  • Solvent: DMF/water (3:1) .
    • Data Table :
Boronic AcidYield (%)Purity (LCMS)
Benzo[d][1,3]dioxol-5-yl58>95%
4-Methoxyphenyl72>98%

Q. What strategies resolve contradictions in biological activity data across enzymatic assays?

  • Case Example : If inhibitory activity varies between kinase assays (e.g., CLK1 vs. CDK2), perform:

  • Dose-Response Curves : Calculate IC50_{50} values across 8–10 concentrations to confirm potency trends.
  • Crystallography : Use SHELXL for structure refinement to identify binding mode discrepancies (e.g., cyclohexyl group steric clashes in specific kinases) .
  • Statistical Mediation Analysis : Test if confounding variables (e.g., assay pH, ATP concentration) explain inconsistencies .

Q. How can in silico methods predict target interactions and SAR for quinazoline derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at position 6 enhance CLK1 inhibition) .

Q. What crystallographic practices ensure accurate refinement of this compound structures?

  • Software : SHELXL for small-molecule refinement. Key steps:

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
  • Hydrogen Placement : Use SHELXL’s HFIX command for riding H atoms.
  • Validation : Check R1_1 (<5%), wR2_2 (<10%), and Flack parameter for enantiopurity .

Notes

  • Contradiction Handling : For conflicting bioactivity data, cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) and meta-analysis of published analogs .
  • Ethical Compliance : Adhere to open-data principles for crystallographic data (CCDC deposition) while respecting IP constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.